6-amino-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6-Amino-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolones, which are known for their broad spectrum of biological activities. Although the provided papers do not directly discuss 6-amino-3,4-dihydroquinolin-2(1H)-one, they do provide insights into the synthesis and properties of structurally related compounds. These insights can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds provides a foundation for understanding the potential synthetic routes for 6-amino-3,4-dihydroquinolin-2(1H)-one. For instance, an improved synthesis method for 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline is reported, which could offer clues to the synthesis of the target compound by modifying the starting materials or reaction conditions . Additionally, the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives through the reaction of methyl isocyanoacetate with isatoic anhydrides suggests a possible synthetic route for the aminoquinolinone structure . The use of zirconium (IV) chloride as a catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones also highlights a potential catalytic method that could be adapted for the synthesis of 6-amino-3,4-dihydroquinolin-2(1H)-one .
Molecular Structure Analysis
The molecular structure of 6-amino-3,4-dihydroquinolin-2(1H)-one can be inferred from the structural data of similar compounds. The elucidation of the stereochemistry of diastereoisomers in related compounds provides valuable information on the stereochemical considerations that may also apply to the target compound . The confirmation of the structure of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one through synthesis and degradation studies indicates the importance of structural confirmation in the analysis of quinolinone derivatives .
Chemical Reactions Analysis
The chemical reactions involving related compounds can shed light on the reactivity of 6-amino-3,4-dihydroquinolin-2(1H)-one. The conversion of amines into corresponding alcohols and their subsequent oxidation to ketones suggests potential transformations that the target compound might undergo . The chlorination and treatment with ammonia to obtain specific structures indicate the types of chemical reactions that could be relevant for modifying the target compound .
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 6-amino-3,4-dihydroquinolin-2(1H)-one, they do provide insights into the properties of similar compounds. For example, the antiallergic activity of quinolin-2(1H)-one analogs suggests potential biological properties that might be shared by the target compound . The mild reaction conditions and simple workup described for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones could imply similar handling and purification properties for 6-amino-3,4-dihydroquinolin-2(1H)-one .
Scientific Research Applications
Platelet Aggregation Inhibition
A series of 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones, including compounds related to 6-amino-3,4-dihydroquinolin-2(1H)-one, have been synthesized and tested for their potential as platelet aggregation inhibitors. Among these, certain derivatives showed potent inhibitory activity and high selectivity, suggesting potential applications in cardiovascular health (Iyobe et al., 2001).
Redox-Triggered Switchable Synthesis
In a redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy, the switchable synthesis of 3,4-dihydroquinolin-2(1H)-ones was developed. This method shows promise for the efficient synthesis of complex molecules, including potential pharmaceuticals (Yang et al., 2020).
Synthesis of Enantiomerically Pure Compounds
Enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, which hold significant pharmacological potential, can be synthesized using benzothiazines. This approach enables the creation of specific enantiomers of drug candidates (Harmata & Hong, 2007).
Potential as MERS-CoV Inhibitors
Derivatives of 1,4-dihydroquinolin-4(1H)-one, closely related to 6-amino-3,4-dihydroquinolin-2(1H)-one, have been synthesized and shown to have high anti-MERS-CoV inhibitory activities. This indicates potential applications in antiviral therapies (Yoon et al., 2019).
Antimicrobial Activity
Compounds related to 6-amino-3,4-dihydroquinolin-2(1H)-one, such as 2-pyridone quinoline hybrids, have shown potent antibacterial and antifungal activities. This suggests potential use in developing new antimicrobial drugs (Desai et al., 2021).
Safety And Hazards
6-Amino-3,4-dihydroquinolin-2(1H)-one is harmful by inhalation, in contact with skin, and if swallowed. In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. In case of eye contact, wash with copious amounts of water for at least 15 minutes. Assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention .
properties
IUPAC Name |
6-amino-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWVCYWFUIFIKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406718 | |
Record name | 6-amino-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
22246-13-5 | |
Record name | 6-Amino-3,4-dihydroquinolin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22246-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-amino-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-3,4-dihydro-1H-quinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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